3-ethyl-2H-indazole-6-carboxylic acid
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-ethyl-2H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-7-4-3-6(10(13)14)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
NWNSMAXWOXQTNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC(=CC2=NN1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of 3-Ethyl-2H-Indazole-6-Carboxylic Acid with Related Compounds
Key Observations
Core Heterocycle Differences: Indazole (e.g., target compound) vs. Indoles, with one fewer nitrogen, may prioritize different electronic interactions .
Functional Group Impact: Carboxylic Acid (-COOH): Present in the target compound and 5-chloro-3-iodo-2H-indazole-6-carboxylic acid, this group increases hydrophilicity and enables hydrogen bonding or salt formation. In contrast, methyl esters (e.g., Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate) reduce acidity and are prone to hydrolysis .
Substituent Position and Lipophilicity :
- Ethyl (C₂H₅) at position 3 in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Methoxyethyl groups (e.g., 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid) enhance polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .
Synthetic Accessibility :
- Methoxy and ester groups (e.g., Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate) are synthetically versatile, enabling further derivatization via hydrolysis or alkylation. Halogenated analogs (e.g., 5-chloro-3-iodo derivative) may require specialized conditions for selective functionalization .
Q & A
Q. Quality Control Metrics :
- Purity (HPLC): ≥99%
- Residual Solvents (GC): <0.1%
How does the substitution pattern on the indazole ring influence biological target interactions, and what experimental approaches validate these interactions?
Advanced Research Focus
The ethyl and carboxylic acid groups dictate target affinity and selectivity:
- Structure-Activity Relationship (SAR) Studies :
- Ethyl at position 3 enhances lipophilicity, improving membrane permeability (logP: 1.8) .
- Carboxylic acid at position 6 facilitates hydrogen bonding with enzymatic active sites (e.g., HDACs) .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ/kd) to targets like kinases .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
